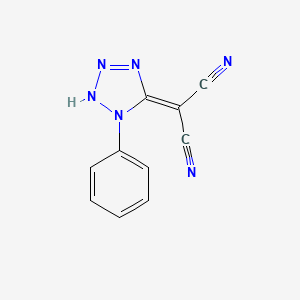

(1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related malononitrile derivatives typically involves multi-component reactions or cyclocondensation approaches. For instance, derivatives have been synthesized using the system of tetracyanoethylene, ammonium acetate, and a carbonyl compound, showcasing the versatility of these methods in generating complex structures (Eremkin et al., 2006). Another method involves the preparation of malononitrile derivatives from 4-iodoaniline by introducing an imidazole ring onto the amine group and replacing the halogen atom with malononitrile, highlighting the adaptability of halogenated precursors in the synthesis of such compounds (Cui Xiao-ying, 2012).

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using advanced techniques like NMR spectroscopy and X-ray crystallography. These studies provide deep insights into the electronic and spatial configurations of the molecules, which are crucial for understanding their reactivity and interactions with other molecules (Eremkin et al., 2006).

Chemical Reactions and Properties

Malononitrile derivatives participate in various chemical reactions, including cycloadditions, which have been explored for the synthesis of novel heterocyclic compounds. These reactions are facilitated by the electron-rich nature of the malononitrile moiety, which acts as a nucleophilic center, engaging in interactions with electrophilic species (Zaki, Proença, & Booth, 2003).

Physical Properties Analysis

The physical properties of (1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and intermolecular forces present in the compound. Studies involving crystallography have shed light on the packing patterns and stability of these molecules under various conditions (Lu et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for functionalization, are key aspects of (1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile derivatives. Their ability to undergo a wide range of chemical transformations makes them valuable intermediates in organic synthesis and materials science. The electronic nature of the malononitrile group, combined with the structural diversity afforded by the tetrazole moiety, opens up possibilities for creating novel compounds with designed properties (Zaki, Proença, & Booth, 2003).

Eigenschaften

IUPAC Name |

2-(1-phenyl-2H-tetrazol-5-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N6/c11-6-8(7-12)10-13-14-15-16(10)9-4-2-1-3-5-9/h1-5H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXCEBIUSIMTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C#N)C#N)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)